(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key building block in the synthesis of sitagliptin, a drug used to treat type 2 diabetes. [, , ] It is a chiral molecule, meaning it exists in two mirror-image forms, only one of which is pharmacologically active. [] This molecule plays a crucial role as a synthetic intermediate in medicinal chemistry and drug discovery, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. [, ]
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral amino acid derivative with significant relevance in medicinal chemistry. It is primarily recognized as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin, which are used in the treatment of type 2 diabetes. The compound is characterized by its unique trifluorophenyl group, which contributes to its biological activity and stability.
The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the use of (R)-ethyl 2,4,5-trifluoro-b-homophenylalaninate hydrochloride as a precursor. The synthesis can be summarized in several key steps:
The synthesis process often utilizes protecting groups like tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during the synthesis steps. This approach allows for selective reactions that lead to high yields and purity of the final compound .
The molecular structure of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid features a central carbon atom bonded to an amino group, a carboxylic acid group, and a trifluorophenyl substituent. The stereochemistry at the chiral center is crucial for its biological activity.
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid participates in various chemical reactions typical of amino acids, including:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological properties .
The stability of the trifluorophenyl group enhances the compound's resistance to hydrolysis and other degradation processes, making it suitable for pharmaceutical applications where stability is critical .
The mechanism of action for (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid primarily relates to its role as an intermediate in synthesizing DPP-4 inhibitors like Sitagliptin. Dipeptidyl peptidase-4 inhibitors work by blocking the DPP-4 enzyme, which leads to increased levels of incretin hormones that help regulate blood glucose levels.
By inhibiting DPP-4 activity:
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is typically a solid compound that appears white to off-white in color. It exhibits moderate solubility in organic solvents such as chloroform and methanol but is less soluble in water.
Key chemical properties include:
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid serves crucial roles in scientific research and pharmaceutical development:
Sitagliptin phosphate (Januvia™) incorporates (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid as its core structural element, linked to a triazolopiperazine ring through an amide bond. This configuration achieves DPP-4 inhibition with an IC₅₀ of 18 nM, establishing the pharmacological benchmark for subsequent analogues. Structural modifications to this core architecture have generated diverse therapeutic candidates with enhanced potency and novel administration properties while retaining the critical trifluorophenyl butanoic acid pharmacophore.
Replacement of sitagliptin's triazolopiperazine moiety with menthol (L-menthyl ester) yields BHF, a novel hybrid molecule that leverages menthol's intrinsic hypoglycemic activity and transdermal enhancement properties. This structural modification significantly alters the molecule's physicochemical profile:
Table 1: Comparative Efficacy of Structural Analogues
Modification Type | Representative Compound | IC₅₀ (DPP-4) | Glucose Reduction | Key Advantages |
---|---|---|---|---|
Pyrazine Imidazole (Reference) | Sitagliptin phosphate | 18 nM [1] | 40% at 10 mg/kg | FDA-approved pharmacokinetics |
Menthol Ester | BHF | Not reported | 52% at 40 mg/kg [2] | Transdermal delivery option |
2-Azabicyclo[2.2.1]heptane | Neogliptin | 16.8 ± 2.2 nM [5] | 48% at 10 mg/kg | Reduced intramolecular cyclization |
1,2,3-Triazole Scaffold | Compound S3 | 14 nM [8] | 45% at 15 mg/kg | Enhanced π-stacking interactions |
The molecular hybridization strategy exemplified by BHF merges Western pharmaceutical design (trifluorophenyl butanoic acid) with traditional medicine components (menthol), demonstrating how structural modifications can yield multi-target therapeutics. Unlike sitagliptin's systemic distribution, BHF's transdermal potential offers a non-oral administration route that bypasses first-pass metabolism [2]. However, this modification reduces DPP-4 binding specificity compared to neogliptin's optimized architecture.
The 2,4,5-trifluorophenyl configuration confers optimal steric occupancy within the hydrophobic S1 pocket of DPP-4's catalytic site. Systematic analysis of fluorination patterns reveals:
Table 2: Fluorophenyl Substituent Effects on DPP-4 Binding
Substituent Pattern | Relative Binding Affinity | Key Molecular Interactions | Inhibitor Examples |
---|---|---|---|
2,4,5-Trifluoro | 1.0 (reference) | Hydrophobic contact with Tyr547, Tyr662, Val711; H-bond via carbonyl | Sitagliptin, Neogliptin |
2,5-Difluoro | 0.32 | Reduced van der Waals contacts with Tyr547 | Early development candidates |
3,4,5-Trifluoro | 0.18 | Steric clash with Tyr547 side chain | Failed preclinical candidates |
4-Monofluoro | 0.06 | Inadequate hydrophobic filling of S1 pocket | Inactive as DPP-4 inhibitors |
Computational simulations demonstrate the 2,4,5-trifluorophenyl group achieves optimal π-stacking geometry with Tyr662 while its electron-deficient aromatic system engages in fluorine-hydrogen bond interactions with Tyr547's hydroxyl group [8]. This specific substitution pattern also contributes to metabolic stability by protecting the phenyl ring from cytochrome P450-mediated oxidation, extending plasma half-life in preclinical models [5].
The (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety enables selective DPP-4 inhibition through transition-state mimicry, preventing proteolytic cleavage of incretin hormones. This molecular mechanism fundamentally differs from insulin secretagogues like sulfonylureas, as it provides glucose-dependent insulin secretion that minimizes hypoglycemia risk. Derivatives containing this core structure prolong active GLP-1 concentrations by >2-fold at therapeutic doses, establishing the physiological foundation for their glucose-lowering effects.
Combinatorial therapies leveraging DPP-4 inhibitors derived from (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and metformin demonstrate multi-mechanistic synergism:
Table 3: Preclinical Efficacy of Combination Therapy
Treatment Group | Fasting Blood Glucose (mg/dL) | Active GLP-1 (pM) | Insulin Sensitivity Index |
---|---|---|---|
Untreated db/db mice | 398 ± 32 | 8.2 ± 1.1 | 1.8 ± 0.3 |
Menthol-BHF (40 mg/kg) | 214 ± 28 [2] | 22.6 ± 2.8 | 3.7 ± 0.6 |
Metformin (150 mg/kg) | 248 ± 31 | 10.3 ± 1.7 | 4.2 ± 0.5 |
BHF + Metformin | 162 ± 19 | 35.8 ± 4.1 | 6.9 ± 0.8 |
In diabetic mouse models, co-administration of menthol-modified BHF (40 mg/kg) with metformin (150 mg/kg) reduced fasting blood glucose by 59% versus untreated controls—significantly exceeding monotherapy outcomes (46% reduction with BHF alone, 38% with metformin alone) [2]. This synergy enables dose reduction strategies while maintaining glycemic targets, potentially mitigating dose-dependent adverse effects. The complementary mechanisms address both insulin resistance (metformin) and insulin secretion deficiency (DPP-4 inhibitors), providing comprehensive glycemic control.
The core (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid structure confers transition-state analogue properties that competitively inhibit DPP-4's catalytic triad (Ser630, Asp708, His740). This inhibition specifically preserves endogenous incretin hormones through:
The stereochemical precision of the (R)-enantiomer establishes optimal binding geometry within DPP-4's catalytic pocket. Enzymatic studies confirm the (S)-configuration exhibits <5% of the inhibitory activity of the (R)-enantiomer due to suboptimal hydrogen bonding with Lys554 and disrupted hydrophobic packing within the S1 pocket [4]. This stereoselectivity underscores the critical importance of chiral synthesis in producing therapeutically active derivatives.
Incretin Stabilization Pathway:Substrate Recognition → DPP-4 Binding → Catalytic Inactivation → GLP-1 Accumulation → Insulin Secretion
The trifluorophenyl moiety's role in substrate mimicry enables nanomolar inhibition constants (Kᵢ = 2.6-18 nM for various derivatives) by precisely occupying the S1 hydrophobic pocket that normally accommodates the penultimate amino acid of incretin hormones [1] [4]. This molecular impersonation underlies the exceptional selectivity of these inhibitors for DPP-4 over related proteases like DPP-8 and DPP-9 (selectivity ratio >2,500-fold), minimizing off-target effects [5].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1